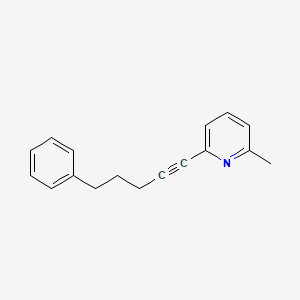

2-Methyl-6-(5-phenylpent-1-ynyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-6-(5-phenylpent-1-ynyl)pyridine is a chemical compound with the molecular formula C17H17N It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position and a phenylpentynyl group at the 6-position

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-6-(5-Phenylpent-1-inyl)pyridin umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 2-Methylpyridin und 5-Phenylpent-1-in.

Reaktionsbedingungen: Die Reaktion wird üblicherweise unter einer inerten Atmosphäre, wie z. B. Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern.

Katalysatoren und Reagenzien: Katalysatoren wie Palladium oder Kupfer können verwendet werden, um die Kupplungsreaktion zwischen dem Pyridin und dem Alkin zu erleichtern. Reagenzien wie Basen (z. B. Kaliumcarbonat) werden häufig verwendet, um das Alkin zu deprotonieren und die Reaktion zu fördern.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 2-Methyl-6-(5-Phenylpent-1-inyl)pyridin Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, und fortschrittliche Reinigungstechniken wie Säulenchromatographie oder Umkristallisation werden verwendet, um das Endprodukt zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-6-(5-Phenylpent-1-inyl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Alkingruppe in ein Alken oder Alkan umwandeln.

Substitution: Der Pyridinring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) mit einem Palladiumkatalysator oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nucleophile (z. B. Amine) können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Phenylpent-1-inylketone ergeben, während die Reduktion Phenylpent-1-enderivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(5-Phenylpent-1-inyl)pyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien verwendet werden, die Enzymeinhibition und Rezeptorbindung betreffen.

Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-6-(5-Phenylpent-1-inyl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biologische Pfade modulieren. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of 2-methyl-6-(5-phenylpent-1-ynyl)pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methyl-6-(Phenylethinyl)pyridin: Eine ähnliche Verbindung mit einer Ethinylgruppe anstelle einer Pentynylgruppe.

2-Methyl-6-(Phenylprop-1-inyl)pyridin: Ein weiteres Derivat mit einer Propynylgruppe.

Einzigartigkeit

2-Methyl-6-(5-Phenylpent-1-inyl)pyridin ist aufgrund seiner längeren Alkin-Kette einzigartig, was im Vergleich zu seinen kürzerkettigen Analoga unterschiedliche chemische und biologische Eigenschaften verleihen kann. Diese Einzigartigkeit kann bei der Entwicklung von Verbindungen mit spezifischen gewünschten Aktivitäten genutzt werden.

Biologische Aktivität

2-Methyl-6-(5-phenylpent-1-ynyl)pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₁N

- Molar Mass : 193.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. This compound has been identified as a selective antagonist for metabotropic glutamate receptor subtype mGluR5, which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system (CNS) .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects, particularly following acute brain injury. In animal studies, it was shown to mitigate neuronal damage, although the precise mechanisms remain to be fully elucidated . The compound's ability to act as a weak NMDA antagonist may contribute to its neuroprotective properties by reducing excitotoxicity.

Antidepressant and Anxiolytic Effects

In addition to neuroprotection, this compound has demonstrated potential antidepressant and anxiolytic effects in preclinical models. It appears to influence mood regulation by modulating glutamate signaling pathways, which are often implicated in mood disorders .

Effects on Substance Use Disorders

Recent studies have explored the impact of this compound on substance use disorders. It has been found to reduce self-administration behaviors for drugs such as nicotine and cocaine in animal models, suggesting a potential therapeutic role in addiction treatment . This effect may be mediated through interactions with the μ-opioid receptor and mGluR5.

Study 1: Neuroprotection Post-Injury

In a controlled study involving rodents subjected to induced brain injury, administration of this compound resulted in significantly reduced neuronal loss compared to control groups. Behavioral assessments indicated improved recovery of motor functions, supporting its neuroprotective potential .

Study 2: Impact on Anxiety and Depression Models

A series of behavioral tests in mice demonstrated that treatment with this compound led to decreased anxiety-like behaviors in the elevated plus maze and reduced depressive-like behaviors in the forced swim test. These findings suggest that it may have therapeutic applications for mood disorders .

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Antidepressant | mGluR5 antagonist |

| MPEP (2-Methyl-6-(phenylethynyl)pyridine) | Neuroprotective | mGluR5 antagonist |

| LY294002 | Antitumor | PI3K inhibitor |

Eigenschaften

CAS-Nummer |

851854-15-4 |

|---|---|

Molekularformel |

C17H17N |

Molekulargewicht |

235.32 g/mol |

IUPAC-Name |

2-methyl-6-(5-phenylpent-1-ynyl)pyridine |

InChI |

InChI=1S/C17H17N/c1-15-9-8-14-17(18-15)13-7-3-6-12-16-10-4-2-5-11-16/h2,4-5,8-11,14H,3,6,12H2,1H3 |

InChI-Schlüssel |

NJJSTWRJIALOHE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC=C1)C#CCCCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.